3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide - 2034270-19-2

3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Catalog Number: EVT-3135064
CAS Number: 2034270-19-2
Molecular Formula: C21H16ClN5O
Molecular Weight: 389.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of venetoclax, a potent BCL-2 inhibitor used to treat various blood cancers. [] VNO is formed during oxidative stress degradation of venetoclax and was found to undergo [, ] Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity (VHA). []

Relevance: Though not directly containing a 1,2,3-triazole moiety like 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, VNO shares the crucial [1,1'-biphenyl] structure and a substituted piperazine ring, making it a structurally related compound within the broader category of complex heterocyclic molecules with potential biological activity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, arising from the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). [] It is identified as a potential impurity during the drug manufacturing process. []

Relevance: Similar to VNO, VHA shares the [1,1'-biphenyl] structure and a substituted piperazine ring with 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, placing it within the same broad category of complex heterocyclic compounds, even though it lacks the 1,2,3-triazole moiety. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

Compound Description: Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, implicated in the apoptotic pathway. [] It has been studied in combination with CDK5 inhibitors to induce apoptosis in pancreatic cancer cells. []

Relevance: Although lacking the 1,2,3-triazole and [1,1'-biphenyl] moieties found in 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, navitoclax displays a substituted piperazine ring, a recurring feature in biologically active compounds discussed in these papers. [] This structural similarity, combined with its role in modulating apoptotic pathways, makes it a relevant compound for comparison. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase (CDK) 5, showing preference over CDK2 in cancer cell lines. [] It has been shown to reduce Mcl-1 levels in a concentration-dependent manner. []

Relevance: Analog 24 stands out due to its inclusion of the [1,1'-biphenyl] moiety, a key structural feature also present in 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. [] This shared element suggests a potential connection in their biological activities or binding properties, making it a significant related compound for further investigation. []

3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-(pyrimidin-2-yl)-1H-imidazolylidene (L1)

Compound Description: L1 is a N-heterocyclic carbene ligand used in the synthesis of palladium and platinum complexes. [] These complexes, such as and , have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. []

Relevance: L1 features a 1,2,3-triazole moiety directly linked to a methylene group, similar to the structure of 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. [] This structural similarity suggests that both compounds could exhibit comparable binding behaviors or participate in similar chemical reactions, making L1 a relevant compound for comparison. []

1-butyl-3-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazolylidene (L2)

Compound Description: Similar to L1, L2 is another N-heterocyclic carbene ligand utilized in the synthesis of palladium complexes. [] Notably, L2 is used to form dinuclear palladium complexes, such as 2. []

Relevance: L2 is closely related to 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide as it incorporates both the 1,2,3-triazole ring and a pyridine ring connected via a methylene linker. [] This significant structural overlap suggests potential similarities in their chemical properties and warrants further exploration of their potential interactions with biological targets. []

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: SR 141716A is a well-known CB1-selective antagonist. [, , , , , ] It has been extensively used in research to investigate the role of CB1 receptors in various physiological processes. [, , , , , ]

Relevance: While not sharing the core structure of 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, SR 141716A is a related compound due to its activity as a CB1 antagonist. [, , , , , ] Since some of the provided papers discuss the role of cannabinoid receptors in various physiological processes, SR 141716A provides a valuable point of reference for understanding the potential impact of CB1 receptor modulation, even though the target compound is not directly interacting with the cannabinoid system. [, , , , , ]

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is another potent and selective CB1 receptor antagonist, similar in structure and function to SR 141716A. []

Relevance: AM251, like SR 141716A, offers a point of comparison regarding CB1 receptor antagonism. [] While structurally distinct from 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, its pharmacological action as a CB1 antagonist provides context for understanding the potential effects of modulating this receptor system, especially when considering the broader context of the research presented in the provided papers. []

N-[(1S)-endo-1,3,3-trimethylbicyclo(2.2.1)heptan-2-yl]5-(4-chloro-3-methyl-phenyl)-1-(4-methylbenzyl)pyrazole-3-carboxamide (SR 144528)

Compound Description: SR 144528 is a selective antagonist for the CB2 receptor, primarily found in peripheral tissues. [, , ] It is used to study the specific role of CB2 receptors in various biological systems. [, , ]

Relevance: Although structurally dissimilar to 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, SR 144528 is relevant due to its action as a CB2 receptor antagonist. [, , ] This provides insight into the potential consequences of modulating CB2 receptor activity, especially in relation to the research presented in the provided papers where cannabinoid receptor involvement is discussed. [, , ]

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl) pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (WIN 55212-2)

Compound Description: WIN 55212-2 is a non-selective agonist for both CB1 and CB2 cannabinoid receptors. [, , , , ] It has been widely used in research to explore the effects of activating these receptors. [, , , , ]

Relevance: While structurally different from 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, WIN 55212-2 is relevant because it offers a point of comparison for the effects of cannabinoid receptor activation. [, , , , ] This allows for a better understanding of the potential consequences of modulating these receptors, especially when considering the discussions on cannabinoid receptor involvement in the provided papers. [, , , , ]

(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP 55940)

Compound Description: CP 55940 is a potent and non-selective agonist for both CB1 and CB2 cannabinoid receptors. [, , , ] Similar to WIN 55212-2, it is frequently used in research to investigate the consequences of cannabinoid receptor activation. [, , , ]

Relevance: Although structurally distinct from 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, CP 55940, being a non-selective CB1 and CB2 agonist, provides a contrasting perspective to the selective antagonists like SR 141716A and SR 144528. [, , , ] This allows for a more comprehensive understanding of the effects of modulating cannabinoid receptors, even though the target compound itself does not directly interact with this system. [, , , ]

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor, showing efficacy in treating systemic lupus erythematosus (SLE) and lupus nephritis. []

Relevance: This Bcl-2 inhibitor, while not sharing the exact core structure of 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, possesses a substituted piperazine ring. [] This common structural feature highlights a potential link in their biological activities or target specificity, emphasizing the importance of the piperazine ring as a pharmacophore in these types of molecules. []

NESS 0327 (N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide])

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. [] It has shown promising results in antagonizing the effects of cannabinoid agonists in both in vitro and in vivo studies. []

Relevance: Although structurally distinct from 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, NESS 0327's activity as a CB1 antagonist makes it a valuable point of reference. [] Understanding the effects of selectively blocking CB1 receptors, as achieved by NESS 0327, provides a contrasting perspective to the actions of non-selective agonists like WIN 55212-2 and CP 55940, enhancing our comprehension of the roles of cannabinoid receptors in the context of the research presented. []

Properties

CAS Number

2034270-19-2

Product Name

3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

IUPAC Name

4-(3-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide

Molecular Formula

C21H16ClN5O

Molecular Weight

389.84

InChI

InChI=1S/C21H16ClN5O/c22-18-4-1-3-17(11-18)15-6-8-16(9-7-15)21(28)24-12-19-14-27(26-25-19)20-5-2-10-23-13-20/h1-11,13-14H,12H2,(H,24,28)

InChI Key

IAITZNRJLFHXKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.